Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No. 159610-89-6)
Technical Guide: N6-Diazo-L-Fmoc-lysine (CAS No. 159610-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N6-Diazo-L-Fmoc-lysine, a critical reagent in bioconjugation and drug development. It covers the compound's chemical and physical properties, a detailed synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Core Compound Data
N6-Diazo-L-Fmoc-lysine, also known as Fmoc-L-azidolysine or Fmoc-Lys(N3)-OH, is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group and an azide moiety on the ε-amino group of the lysine side chain. This bifunctional nature makes it an invaluable building block in solid-phase peptide synthesis (SPPS) for the introduction of a bioorthogonal handle for subsequent modifications.
Table 1: Physicochemical and Handling Properties of N6-Diazo-L-Fmoc-lysine
| Property | Value | Source(s) |
| CAS Number | 159610-89-6 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₁H₂₂N₄O₄ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 394.42 g/mol | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to yellow solid/crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 78 °C | --INVALID-LINK-- |
| Optical Rotation | [α]D²⁰ = -12.0 to -14.5° (c=1 in DMF) | --INVALID-LINK-- |
| Storage (Solid) | Powder: -20°C for 3 years, 4°C for 2 years | --INVALID-LINK-- |
| Storage (Solution) | In solvent: -80°C for 6 months, -20°C for 1 month | --INVALID-LINK-- |
| Solubility | DMSO: 100 mg/mL (253.54 mM) | --INVALID-LINK-- |
Experimental Protocols
Synthesis of N6-Diazo-L-Fmoc-lysine
The following is an optimized protocol for the synthesis of ω-azido L-lysine (N6-Diazo-L-Fmoc-lysine), adapted from Pícha et al., Journal of Peptide Science, 2017.[1] This multi-step synthesis starts from commercially available L-lysine hydrochloride.
Step 1: Formation of the Copper(II) Complex
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Dissolve L-lysine·HCl in water.
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Add copper(II) acetate monohydrate under basic conditions.
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Add Di-tert-butyl dicarbonate (Boc₂O) in acetone and stir overnight.
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Isolate the resulting insoluble copper complex, [Lys(Boc)]₂Cu, by filtration. This step selectively protects the ε-amino group.
Step 2: Removal of Copper and α-Amino Group Protection
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Remove the copper quantitatively by treating the complex with 8-hydroxyquinoline in water for 4 hours.
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Isolate the resulting Boc-protected lysine intermediate (a zwitterion).
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Acylate the α-amino group by reacting the intermediate with Fmoc-OSu in a sodium bicarbonate solution (water and dioxane) at 0°C, then allowing it to warm to room temperature overnight. This yields Fmoc-Lys(Boc)-OH.
Step 3: Deprotection of the ε-Amino Group
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Treat the resulting Fmoc-Lys(Boc)-OH with trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature.
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This step selectively removes the Boc protecting group, liberating the ε-amino group to yield Fmoc-L-lysine.
Step 4: Diazotransfer Reaction
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Dissolve the Fmoc-L-lysine from the previous step in a mixture of water and methanol.
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Add sodium bicarbonate, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and triflyl azide (TfN₃).
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Stir the reaction mixture at room temperature overnight.
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The diazotransfer reaction converts the free ε-amino group to an azide group, yielding the final product, N6-Diazo-L-Fmoc-lysine. The yield for these final two steps is reported to be approximately 89%.[1]
Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
N6-Diazo-L-Fmoc-lysine is primarily used to install an azide handle into a peptide sequence during SPPS. This azide can then be reacted with a terminal alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC. The following is a general protocol for labeling an azide-modified protein or peptide with an alkyne-functionalized dye.[2][3][4]
Materials:
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Azide-modified peptide/protein (containing the N6-Diazo-L-Fmoc-lysine residue after synthesis and deprotection) in an appropriate buffer (e.g., PBS, pH 7.4).
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Alkyne-modified detection reagent (e.g., alkyne-dye).
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Click Reagent Stock Solutions:
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Copper(II) Sulfate (CuSO₄): 20 mM in water.
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THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand: 100 mM in water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and minimizes damage to biomolecules.[1]
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Sodium Ascorbate: 300 mM in water (prepare fresh). This is the reducing agent that converts Cu(II) to the active Cu(I) catalyst.
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Alkyne-Dye: 10 mM in DMSO or water.
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Protocol:
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Sample Preparation: In a microfuge tube, combine the azide-modified peptide/protein solution with buffer.
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Add Alkyne Reagent: Add the desired molar excess of the alkyne-dye stock solution to the peptide/protein solution. Vortex briefly to mix.
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Add Copper and Ligand: Add the 100 mM THPTA ligand solution, followed by the 20 mM CuSO₄ solution. A 2:1 ratio of ligand to copper is often used.[5] Vortex briefly.
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Initiate Reaction: Add the freshly prepared 300 mM sodium ascorbate solution to the mixture to initiate the click reaction. The final volume should be adjusted with buffer as needed. Vortex briefly.
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Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times (up to 16 hours) may improve yield.[2][6]
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Purification: The resulting labeled peptide/protein conjugate can be purified from excess reagents using methods such as size-exclusion chromatography or dialysis.
Applications in Drug Development and Research
The ability to specifically introduce an azide group into a peptide or protein sequence via N6-Diazo-L-Fmoc-lysine opens up numerous possibilities in research and drug development:
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Peptide-Drug Conjugates (PDCs): The azide handle allows for the precise attachment of cytotoxic drugs to targeting peptides, a strategy used in developing targeted cancer therapies.[5]
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Bioconjugation and Labeling: Peptides and proteins can be site-specifically labeled with fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to improve pharmacokinetic properties.[]
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Development of Biomaterials: The formation of stable triazole linkages is used to cross-link peptide-based hydrogels for tissue engineering applications.[8]
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Probing Protein-Protein Interactions: Photo-crosslinking agents can be "clicked" onto specific sites of a protein to study its interactions with other biomolecules.
